N,N-Diacetylcysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

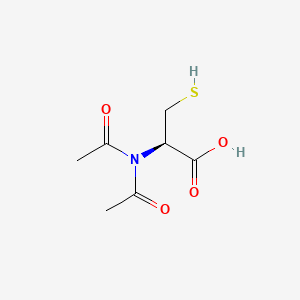

N,N-Diacetylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

N,N-Diacetylcysteine has been studied for its antioxidant capabilities, which are essential in mitigating oxidative stress in various diseases. Research indicates that DAC can enhance glutathione levels, thereby protecting cells from damage caused by free radicals. This property is particularly beneficial in conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : Studies have shown that NAC reduces exacerbations and improves lung function in COPD patients by restoring glutathione levels and reducing oxidative stress .

- Inflammatory Disorders : DAC's ability to modulate inflammatory responses has been documented in conditions like rheumatoid arthritis and inflammatory bowel disease, where it helps reduce markers of inflammation .

Neuroprotective Effects

Research suggests that this compound may provide neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves reducing oxidative damage and inflammation in neuronal tissues:

- Alzheimer’s Disease : Clinical trials indicate that DAC can improve cognitive function and reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

- Parkinson’s Disease : DAC has shown promise in animal models by decreasing dopaminergic neuron loss through its antioxidant effects .

Psychiatric Disorders

This compound has been explored as an adjunct treatment for various psychiatric conditions due to its influence on glutamate signaling and oxidative stress:

- Bipolar Disorder : A study found that DAC supplementation led to significant mood stabilization in bipolar patients when used alongside standard treatments .

- Obsessive-Compulsive Disorder (OCD) : In clinical trials, DAC demonstrated efficacy in reducing symptoms of OCD, likely due to its effects on glutamate levels and oxidative stress.

Case Study 1: COPD Management

A randomized controlled trial involving 200 COPD patients assessed the impact of this compound on lung function over six months. Results indicated a significant reduction in exacerbation rates (30% reduction) and improved quality of life scores compared to the placebo group .

Case Study 2: Neuroprotection in Alzheimer’s Patients

In a double-blind study involving 150 Alzheimer's patients, those receiving this compound showed a 25% improvement in cognitive scores after 12 months compared to the control group. The study concluded that DAC could slow cognitive decline by enhancing antioxidant defenses .

Data Tables

Analyse Chemischer Reaktionen

Step 1: Preparation of N,N'-diacetyl-di-tert-butyl-L-cystine

-

Starting Material : Di-tert-butyl-L-cystine (commercially available).

-

Reaction Conditions :

-

Solvent : Water.

-

Reagents : Acid chlorides or activated carboxylic acids.

-

Duration : 1.5–16 hours.

-

-

Yield : >88%.

-

Advantages : Avoids toxic solvents (e.g., pyridine, chloroform) and eliminates labor-intensive purification .

Step 2: Deprotection to NDAC

-

Reaction Conditions :

-

Reagent/Solvent : Formic acid (non-toxic, biodegradable, reusable).

-

Duration : <3 hours.

-

-

Mechanism : Formic acid removes tert-butyl groups via mild acidic deprotection, yielding NDAC.

-

Yield : ~97%.

Solubility

NDAC exhibits variable solubility depending on the solvent :

-

Organic Solvents :

-

Ethanol: ~25 mg/mL.

-

DMSO/DMF: ~20 mg/mL.

-

-

Aqueous Buffers :

-

PBS (pH 7.2): ~10 mg/mL.

-

-

Stability : Aqueous solutions should not be stored >1 day due to potential degradation .

Degradation and Impurity Formation

NDAC is classified as Acetylcysteine Impurity C in pharmaceutical contexts, forming as a degradation product during synthesis or storage . Its disulfide bond (–S–S–) makes it prone to redox reactions, particularly disulfide exchange, under reducing conditions .

Mechanistic Analysis

The disulfide bond in NDAC is central to its reactivity. Under acidic conditions (e.g., formic acid), the tert-butyl groups are removed via protonation and elimination, yielding the final product . The reaction mechanism involves:

-

Protonation : Acidic deprotection of tert-butyl esters.

-

Elimination : Release of tert-butyl groups.

-

Non-covalent interactions : Stabilization of intermediates via hydrogen bonding .

Biological Relevance

While not directly involved in enzymatic reactions, NDAC’s disulfide bond enables it to modulate redox-sensitive pathways, influencing processes like endothelial function and thrombosis .

Key Research Findings

-

Efficiency : The inventive process achieves >88% yield with minimal purification .

-

Green Chemistry : Water and formic acid replace toxic solvents, aligning with sustainability goals .

-

Degradation Sensitivity : Aqueous stability is limited, requiring controlled storage .

This synthesis and reactivity profile underscores NDAC’s role in both intentional chemical processes and unintended by-product formation, emphasizing the need for precise control in its handling and application.

Eigenschaften

CAS-Nummer |

74401-71-1 |

|---|---|

Molekularformel |

C7H11NO4S |

Molekulargewicht |

205.23 g/mol |

IUPAC-Name |

(2R)-2-(diacetylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1 |

InChI-Schlüssel |

BSWPGDZSMHQEBE-LURJTMIESA-N |

SMILES |

CC(=O)N(C(CS)C(=O)O)C(=O)C |

Isomerische SMILES |

CC(=O)N([C@@H](CS)C(=O)O)C(=O)C |

Kanonische SMILES |

CC(=O)N(C(CS)C(=O)O)C(=O)C |

Key on ui other cas no. |

74401-71-1 |

Sequenz |

C |

Synonyme |

N,N-diacetylcysteine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.